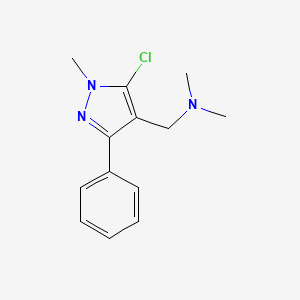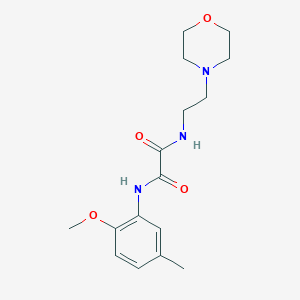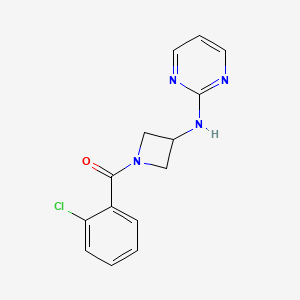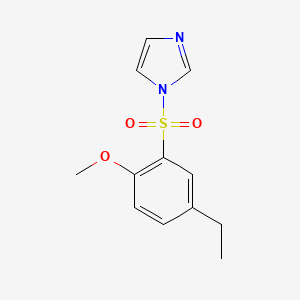
(5-Chlor-1-methyl-3-phenyl-1H-pyrazol-4-yl)-N,N-dimethylmethanamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-N,N-dimethylmethanamine is a pyrazole derivative. Pyrazoles are a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms. This particular compound features a chloro, methyl, and phenyl substitution on the pyrazole ring, along with a dimethylmethanamine group. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-N,N-dimethylmethanamine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pyrazole-based ligands and catalysts .
Biology
The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is studied for its ability to inhibit specific enzymes and receptors involved in various biological pathways .
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory disorders. Its structural features allow it to interact with biological targets, making it a candidate for drug development .
Industry
In the industrial sector, (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-N,N-dimethylmethanamine is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility in chemical reactions makes it valuable for various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Vilsmeier-Haack reaction, which involves the formylation of a pyrazole precursor in the presence of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at elevated temperatures . The chloro and methyl groups can be introduced through halogenation and alkylation reactions, respectively .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent functionalization. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxides[][4].
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or acidic medium.
Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Wirkmechanismus
The mechanism of action of (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-N,N-dimethylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and modulating biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with an aldehyde group instead of the dimethylmethanamine group.
1-methyl-3-phenyl-5-chloropyrazole: Lacks the dimethylmethanamine group, making it less versatile in certain reactions.
Uniqueness
The presence of the dimethylmethanamine group in (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-N,N-dimethylmethanamine enhances its solubility and reactivity, making it a more versatile intermediate for various synthetic applications. Its unique combination of substituents allows for diverse chemical modifications and biological interactions .
Eigenschaften
IUPAC Name |
1-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c1-16(2)9-11-12(15-17(3)13(11)14)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRUDSVLIVANEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)CN(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-bromophenyl)-6-[2-(piperidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2507586.png)
![Methyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2507587.png)
![(2Z)-6-chloro-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carbothioamide](/img/structure/B2507588.png)
![tert-Butyl (3-azabicyclo[3.1.1]heptan-6-yl)carbamate oxalate](/img/structure/B2507589.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2507593.png)
![N-(4-acetamidophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2507597.png)
![5,6-dimethyl-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidine-4-carboxamide](/img/structure/B2507600.png)


